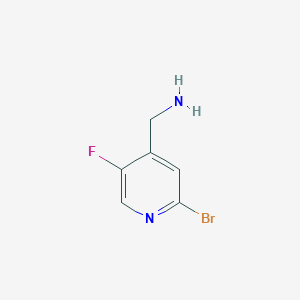

3-(2-Amino-2-phenylethyl)phenol hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

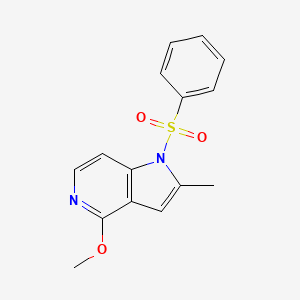

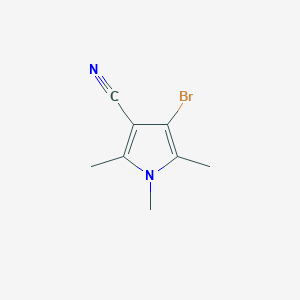

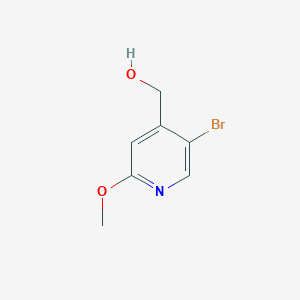

“3-(2-Amino-2-phenylethyl)phenol hydrobromide” is a chemical compound with the molecular formula C14H16BrNO. It has a molecular weight of 294.19 . The compound is a powder at room temperature .

Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not available due to the lack of specific studies or data on this compound.Scientific Research Applications

Herbicidal Activities

- Phenolic derivatives like 3-(2-Amino-2-phenylethyl)phenol hydrobromide have been studied for their potential in herbicidal applications. Hu et al. (2015) synthesized a series of 3-phenyl benzo[d][1,2,3]triazin-4(3H)-one derivatives and found that some exhibited high herbicidal activities against dicotyledonous plants in both preemergence and postemergence treatments. This suggests potential use in controlling dicotyledonous weeds in agricultural settings (Hu et al., 2015).

Polymer Synthesis

- The utility of phenolic compounds like 3-(2-Amino-2-phenylethyl)phenol hydrobromide in the synthesis of polymeric materials has been explored. Trejo-Machin et al. (2017) investigated phloretic acid as an alternative to the phenolation of aliphatic hydroxyls for the elaboration of polybenzoxazine, a type of polymer. Their work highlights the potential of phenolic compounds in the development of renewable and sustainable polymeric materials (Trejo-Machin et al., 2017).

Chemical Synthesis and Reactivity

- Research on the chemical reactivity of similar phenolic compounds has been conducted to understand their potential applications in various chemical syntheses. For instance, Bagdasaryan et al. (2007) studied the reactions of triphenyl(phenylethynyl)phosphonium bromide with α-aminoethers, which is relevant to understanding the reactivity of similar phenolic compounds (Bagdasaryan et al., 2007).

Electropolymer Formation

- In another study, Harun et al. (2005) focused on the formation of thin phenolic amine-functional electropolymers on a mild steel substrate. This study provides insights into the use of phenolic derivatives in protective coatings and surface treatments (Harun et al., 2005).

Catalytic Activities

- Hossain et al. (2017) explored the catalytic activities of oxo molybdenum(vi) complexes of a new aminoalcohol phenolate ligand. This research is indicative of the potential of phenolic compounds in catalysis, particularly in reactions like epoxidation and sulfoxidation (Hossain et al., 2017).

Inhibition of Amino Acid Decarboxylation

- The ability of phenolics to inhibit amino acid decarboxylation was studied by Zamora et al. (2018). They found that phenolics like 3-(2-Amino-2-phenylethyl)phenol hydrobromide can inhibit the formation of 2-phenylethylamine in lipid hydroperoxide-mediated reactions, demonstrating their potential as protective agents in food and pharmaceutical industries (Zamora et al., 2018).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

3-(2-amino-2-phenylethyl)phenol;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO.BrH/c15-14(12-6-2-1-3-7-12)10-11-5-4-8-13(16)9-11;/h1-9,14,16H,10,15H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAUGZFVQSCZOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=CC(=CC=C2)O)N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Amino-2-phenylethyl)phenol hydrobromide | |

CAS RN |

1394041-50-9 |

Source

|

| Record name | Phenol, 3-(2-amino-2-phenylethyl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394041-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{7-[5-Bromo-2-(4-methoxy-benzyloxy)-phenyl]-2-oxo-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-5-yl}-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1378362.png)